N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE
Description
N-[(Furan-2-yl)methyl]-1-methyl-1H-1,3-benzodiazol-2-amine is a benzodiazol-amine derivative featuring a 1-methyl substituent on the benzodiazole core and a furan-2-ylmethyl group attached to the amine nitrogen. The compound is structurally related to bioactive molecules, such as DM489, which shares the furan moiety and demonstrates neuropathic pain relief in preclinical models .
Key characteristics inferred from structural analogs:
- Molecular formula: Likely C₁₃H₁₃N₃O (based on benzodiazole core + substituents).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylbenzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16-12-7-3-2-6-11(12)15-13(16)14-9-10-5-4-8-17-10/h2-8H,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNUCQQDFYUHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Attachment of the Furan Moiety: The furan ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the benzodiazole derivative with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazole ring, which can be accomplished using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted furan and benzodiazole derivatives depending on the reagents used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and benzodiazole rings can interact with the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the benzodiazole nitrogen significantly influences molecular weight, lipophilicity, and biological activity. Below is a comparative analysis:
Key Observations:
- Lipophilicity : The 1-benzyl analog (C₁₉H₁₇N₃O) has a higher molecular weight and lipophilicity compared to the target compound, which may affect blood-brain barrier penetration .
- Solubility: The phenoxyethyl substituent in the Enamine Ltd.
- Biological Activity : DM489, though structurally distinct (acrylamide core), demonstrates that furan-containing compounds can exhibit significant bioactivity, suggesting possible therapeutic relevance for the target compound .
Research Findings and Implications
- Biological Potential: DM489’s efficacy in pain models suggests that the target compound’s furan group may confer similar bioactivity, warranting further pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
